4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol
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Overview
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is an organic compound with a complex structure that includes a sulfamoyl group, a formyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol typically involves multiple steps. One common method includes the following steps:
Formation of the Sulfamoyl Group:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the phenyl derivative is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Phenol Formation: The final step involves the introduction of the hydroxyl group to form the phenol derivative. This can be achieved through various methods, including hydrolysis or oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-carboxyphenol.
Reduction: Formation of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxymethylphenol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The formyl group can participate in nucleophilic addition reactions, modifying the structure and function of biomolecules. The phenol group can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a formyl group.
4-(N,N-Dimethylsulfamoyl)phenylacetic acid: Similar structure but with an acetic acid group instead of a formyl group.
4-(N,N-Dimethylsulfamoyl)phenylmethanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenol group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities.
Properties
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGVPNLMDHYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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